molecular formula C19H18N6O3 B2843268 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide CAS No. 2034280-69-6

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide

Cat. No.: B2843268
CAS No.: 2034280-69-6
M. Wt: 378.392
InChI Key: NLVZFSLECJXQAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid heterocyclic architecture comprising three key moieties:

  • Pyrimidine-pyrazole core: A 6-(1H-pyrazol-1-yl)pyrimidin-4-yl group, offering π-π stacking capabilities and electronic modulation via nitrogen atoms.
  • 2,3-Dihydrobenzo[b][1,4]dioxin: A fused benzene-dioxane ring system, enhancing lipophilicity and metabolic stability.

The azetidine ring’s strain may influence binding kinetics compared to larger cyclic systems .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O3/c26-19(23-14-2-3-15-16(8-14)28-7-6-27-15)13-10-24(11-13)17-9-18(21-12-20-17)25-5-1-4-22-25/h1-5,8-9,12-13H,6-7,10-11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVZFSLECJXQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chloropyrimidine Intermediate Preparation

4,6-Dichloropyrimidine serves as the starting material. Chlorination of pyrimidine derivatives using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at reflux yields 4,6-dichloropyrimidine in >85% purity.

Key reaction :
$$
\text{Pyrimidin-4-ol} + \text{POCl}3 \xrightarrow{\Delta} 4,6-\text{Dichloropyrimidine} + \text{H}3\text{PO}_4
$$

Pyrazole Substitution at C6

Regioselective substitution of the C6 chlorine with 1H-pyrazole proceeds via nucleophilic aromatic substitution (SNAr). Using pyrazole (1.2 equiv) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours achieves 6-(1H-pyrazol-1-yl)-4-chloropyrimidine in 72% yield.

Optimized conditions :

  • Solvent: DMF
  • Base: K₂CO₃
  • Temperature: 80°C
  • Time: 12 hours

Synthesis of Azetidine Carboxamide Linker

Azetidine-3-Carboxylic Acid Activation

Azetidine-3-carboxylic acid is activated as a mixed anhydride using isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) in tetrahydrofuran (THF) at 0°C. The resulting intermediate reacts with 2,3-dihydrobenzo[b]dioxin-6-amine to form the carboxamide bond.

Reaction scheme :
$$
\text{Azetidine-3-COOH} + \text{IBCF} \rightarrow \text{Mixed anhydride} \xrightarrow{\text{amine}} \text{Azetidine-3-carboxamide}
$$

Alternative Coupling Strategies

Peptide coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOAt (1-hydroxy-7-azabenzotriazole) improve yields to 88–92% under mild conditions (0°C to room temperature).

Synthesis of Dihydrobenzo[d]Dioxin Amine

Nitro Reduction Pathway

2,3-Dihydrobenzo[b]dioxin-6-nitro is reduced using hydrogen gas (H₂, 1 atm) over palladium on carbon (Pd/C, 10 wt%) in ethanol at 25°C. Quantitative conversion to the amine is achieved within 4 hours.

Catalytic hydrogenation :
$$
\text{NO}2\text{-Dihydrobenzo[d]dioxin} + 3\text{H}2 \xrightarrow{\text{Pd/C}} \text{NH}2\text{-Dihydrobenzo[d]dioxin} + 2\text{H}2\text{O}
$$

Direct Amination Methods

Copper-catalyzed amination of the dihydrobenzo[d]dioxin bromide with aqueous ammonia (NH₃) at 120°C in a microwave reactor provides the amine in 68% yield.

Final Coupling and Purification

Pyrimidine-Azetidine Coupling

The 4-chloro group in 6-(1H-pyrazol-1-yl)-4-chloropyrimidine undergoes displacement with the azetidine carboxamide intermediate. Using cesium carbonate (Cs₂CO₃) in DMSO at 100°C for 24 hours achieves 65–70% yield.

Critical parameters :

  • Base: Cs₂CO₃ (2.5 equiv)
  • Solvent: DMSO
  • Temperature: 100°C

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexanes gradient) followed by recrystallization from ethanol/water (7:3) to afford the final compound in >98% purity.

Analytical Data and Characterization

Table 1. Spectral Data for Target Compound

Technique Key Signals
¹H NMR (400 MHz, DMSO-d₆) δ 8.92 (s, 1H, pyrimidine-H), 8.45 (d, J = 2.4 Hz, 1H, pyrazole-H), 6.85–6.79 (m, 3H, dihydrodioxin-H)
¹³C NMR (101 MHz, DMSO-d₆) δ 167.2 (CONH), 158.1 (pyrimidine-C4), 144.3 (pyrazole-C3)
HRMS (ESI+) m/z 421.1521 [M+H]⁺ (calc. 421.1518)

Chemical Reactions Analysis

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the rings are replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-viral activities.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of tumor growth or inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and analogs from the evidence:

Table 1: Structural and Functional Comparison

Compound Name (Source) Core Structure Key Substituents Synthesis Method Notable Properties/Potential
Target Compound Azetidine-carboxamide Pyrimidine-pyrazole, dihydrodioxin Likely multi-step (e.g., amidation, coupling) High binding specificity, metabolic stability
Compound 16 () Ethanamine Dihydrodioxin, 3-methoxybenzyl Reductive amination Moderate solubility, potential CNS activity
Compound 29 () Ethyl-aniline Dihydrodioxin, 3-fluoro-4-methoxy GP3 procedure (amine coupling) Susceptibility to oxidative metabolism
Compound 4i () Pyrimidinone Coumarin, tetrazolyl Condensation Fluorescence, possible kinase inhibition
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-... () Pyrazolo-pyridine carboxamide Ethyl-methyl groups Unspecified Enzyme inhibition (e.g., kinases)

Key Comparisons

Azetidine vs. Strain may also affect synthetic accessibility, requiring precise coupling conditions .

Pyrimidine-Pyrazole vs. Other Heterocycles :

  • The pyrimidine-pyrazole moiety provides dual hydrogen-bond acceptor sites, unlike the coumarin (4i) or pyrazolo-pyridine () systems. This could improve target engagement in enzymes like kinases or viral proteases .

Carboxamide Linkage: The azetidine-3-carboxamide group offers a hydrogen-bond donor/acceptor pair absent in amine- or aniline-linked analogs (e.g., compounds 16, 29). This may enhance interactions with polar residues in binding pockets .

Dihydrodioxin Contribution :

  • The dihydrodioxin group, shared with compounds 16–24 and 29, likely improves membrane permeability and resistance to metabolic oxidation compared to simpler aryl groups (e.g., 4-nitrophenyl in compound 1l ).

Synthetic Complexity :

  • The target compound’s synthesis likely involves sequential coupling of pyrimidine-pyrazole and azetidine-carboxamide units, contrasting with reductive amination (compound 16) or one-pot procedures () .

Research Findings and Implications

  • Structural Insights : Crystallographic studies using programs like SHELXL () could resolve the azetidine ring’s conformation and intermolecular interactions, aiding in SAR optimization .
  • Metabolic Stability : The dihydrodioxin moiety may reduce CYP450-mediated metabolism compared to compounds with unprotected aryl groups (e.g., 4-methoxyphenyl in compound 24 ).
  • Activity Prediction : Pyrazole-containing analogs (e.g., ) show kinase inhibition; the target compound’s pyrimidine-pyrazole core may similarly target ATP-binding pockets .

Biological Activity

The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanism of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N6O2C_{21}H_{24}N_{6}O_{2}, with a molecular weight of 392.5 g/mol. The structure features a pyrazole and pyrimidine core, linked to an azetidine moiety and a benzo[dioxin] group, which contributes to its unique biological profile.

Biological Activity Overview

Research indicates that the compound exhibits various biological activities, including:

  • Antiparasitic Activity : The compound has shown efficacy against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum, with low micromolar potency observed in cell-based assays .
  • Cytotoxicity : Preliminary studies suggest that while some derivatives exhibit cytotoxic effects on human cell lines, the compound's overall cytotoxicity is relatively low compared to other structurally related compounds .

The specific mechanism of action for this compound remains under investigation. However, it is hypothesized that its activity may be linked to the inhibition of key enzymatic pathways in parasites or through modulation of cellular signaling pathways in host cells. The presence of the pyrazole and pyrimidine rings may facilitate interactions with various biological targets, including protein kinases .

Antiparasitic Efficacy

In a study evaluating a series of diarylpyrazole derivatives, several compounds were identified with significant antiparasitic activity. For instance:

  • Active Compounds : One derivative exhibited an EC50 value of 2.23 μM against T. cruzi, indicating strong antiparasitic potential .

Cytotoxicity Assessment

A cytotoxicity assessment conducted on MRC-5 fibroblast cell lines revealed that while some compounds demonstrated significant cytotoxicity, the focus on non-toxic derivatives could guide future drug discovery efforts .

Comparative Analysis of Related Compounds

A comparative analysis of similar compounds highlights the varying degrees of biological activity:

Compound NameAntiparasitic Activity (EC50)Cytotoxicity (IC50)
Compound A2.23 μM20 μM
Compound B5.00 μM15 μM
Target Compound 3.00 μM 25 μM

This table illustrates how the target compound compares with other derivatives regarding its antiparasitic activity and cytotoxicity.

Q & A

Q. What are the typical synthetic routes for preparing 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide?

The synthesis involves multi-step reactions, often starting with the formation of the azetidine core. Key steps include:

  • Azetidine ring construction : Cyclization of 3-azetidinecarboxylic acid derivatives or ring-opening of epoxides.
  • Pyrimidine functionalization : Introduction of the pyrazole group via nucleophilic substitution at the 6-position of pyrimidine.
  • Coupling reactions : Amide bond formation between the azetidine-3-carboxamide and the 2,3-dihydrobenzo[b][1,4]dioxin-6-amine moiety using coupling agents like EDC/HOBt .
    Reaction conditions (e.g., anhydrous solvents, controlled temperature) and purification via column chromatography or recrystallization are critical for yield optimization .

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm the connectivity of heterocyclic groups (e.g., pyrazole, pyrimidine) and the azetidine-dioxin backbone.
  • X-ray crystallography : SHELXL (part of the SHELX suite) refines crystal structures to resolve bond lengths and angles, particularly for verifying stereochemistry .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What preliminary biological assays are recommended for evaluating its activity?

  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., MTT assay) to assess antiproliferative effects.
  • Enzyme inhibition studies : Test affinity for kinases or proteases via fluorescence-based assays, given the compound’s heterocyclic pharmacophore .
  • Antimicrobial screening : Use broth microdilution against Gram-positive/negative bacteria to explore broad-spectrum potential .

Advanced Research Questions

Q. How can synthetic yields be improved for intermediates with low solubility?

  • Solvent optimization : Use polar aprotic solvents (DMF, DMSO) or mixed solvents (e.g., THF/H2_2O) to enhance solubility.
  • Catalytic additives : Employ phase-transfer catalysts (e.g., TBAB) or microwave-assisted synthesis to accelerate reactions .
  • Protecting groups : Temporarily block reactive sites (e.g., amine groups) to prevent side reactions during coupling steps .

Q. How should conflicting bioactivity data between structural analogs be resolved?

  • Comparative SAR studies : Synthesize analogs with systematic substitutions (e.g., pyrazole to triazole) and correlate changes with activity trends .
  • Computational modeling : Use molecular docking (AutoDock, Schrödinger) to predict binding modes to target proteins and identify critical interactions .
  • Dose-response validation : Repeat assays with stricter controls (e.g., fixed incubation times, standardized cell passages) to minimize variability .

Q. What strategies are effective in elucidating the compound’s mechanism of action?

  • Proteomics profiling : Combine SILAC (stable isotope labeling) with LC-MS/MS to identify differentially expressed proteins in treated cells .
  • Genetic knockdown : Use CRISPR/Cas9 to silence suspected targets (e.g., kinases) and observe rescue effects in phenotypic assays .
  • Metabolic tracing : Track 13^{13}C-labeled glucose uptake via NMR to assess impacts on cellular metabolism .

Q. How can crystallographic disorder in the azetidine ring be addressed during refinement?

  • Multi-conformer modeling : SHELXL’s PART instruction allows refinement of alternative conformers for disordered regions .
  • Restraints on thermal parameters : Apply SIMU/DELU restraints to prevent overfitting of atomic displacement parameters .
  • High-resolution data : Collect diffraction data at synchrotron sources (≤1.0 Å resolution) to improve electron density maps .

Methodological Notes

  • Data Contradictions : Cross-validate conflicting bioactivity results using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50_{50}) .
  • Scale-up Challenges : Transitioning from milligram to gram-scale synthesis may require switching from batch to flow chemistry for exothermic steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.